molecular formula C25H17N3O8 B4611592 2-(3-nitrophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate

2-(3-nitrophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate

Cat. No.: B4611592
M. Wt: 487.4 g/mol
InChI Key: WCDCQHMMVBUWOE-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate is a useful research compound. Its molecular formula is C25H17N3O8 and its molecular weight is 487.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.10156451 g/mol and the complexity rating of the compound is 884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

A variety of research focuses on the synthesis and chemical reactivity of compounds related to 2-(3-nitrophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate. For instance, the development of new synthetic methods for dehydroamino acids starting from related ethyl N-Boc- and N-Z-α-tosylglycinates and nitro compounds has been reported, highlighting a method where the (Z)-isomer is predominantly formed, indicating potential applications in synthesizing amino acid derivatives with specific configurations (Tanemasa Nagano & H. Kinoshita, 2000). Furthermore, studies on the control of redox reactions on lipid bilayer surfaces by membrane dipole potential using nitro compound derivatives as probes offer insights into the molecular interactions at biological membranes, which could be relevant for designing sensors or studying cell membrane dynamics (Juha-Matti I. Alakoskela & P. Kinnunen, 2001).

Material Science and Polymer Chemistry

In material science and polymer chemistry, compounds with nitrophenyl groups have been utilized to investigate the cooperative motion of polar side groups in amorphous polymers. The synthesis and copolymerization of nitrophenyl derivatives with azo groups have demonstrated significant photoinduced birefringence, suggesting their use in reversible optical storage technologies (X. Meng, A. Natansohn, C. Barrett, & P. Rochon, 1996). These findings highlight the potential of these compounds in the development of advanced materials with tunable optical properties.

Biochemical and Biophysical Studies

The biochemical and biophysical studies involving nitro compound derivatives also provide valuable information. For instance, the investigation of complexation reactions of derivatives with metal ions in aqueous and micellar media has contributed to understanding the chelating properties of these compounds, which could be crucial for developing new metal ion sensors or therapeutic agents (Promila Devi Thangjam & Lonibala Rajkumari, 2010). Additionally, the study of the thermal degradation of polymers containing similar structural motifs has offered insights into the stability and decomposition pathways of these materials, which is essential for their application in various industries (M. Coskun, Z. Ilter, E. Özdemir, K. Demirelli, & M. Ahmedzade, 1998).

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O8/c29-21(16-4-3-5-18(12-16)28(34)35)14-36-22(30)13-26-23(31)15-8-10-17(11-9-15)27-24(32)19-6-1-2-7-20(19)25(27)33/h1-12H,13-14H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDCQHMMVBUWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-nitrophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate
Reactant of Route 2
Reactant of Route 2
2-(3-nitrophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate
Reactant of Route 3
Reactant of Route 3
2-(3-nitrophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate
Reactant of Route 4
Reactant of Route 4
2-(3-nitrophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate
Reactant of Route 5
Reactant of Route 5
2-(3-nitrophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate
Reactant of Route 6
Reactant of Route 6
2-(3-nitrophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.